Methyl 4-bromo-5-formyl-2-hydroxybenzoate
Description
Methyl 4-bromo-5-formyl-2-hydroxybenzoate is an organic compound with the molecular formula C9H7BrO4 and a molecular weight of 259.06 g/mol It is a derivative of benzoic acid, featuring a bromine atom, a formyl group, and a hydroxyl group on the benzene ring, along with a methyl ester functional group
Properties
IUPAC Name |
methyl 4-bromo-5-formyl-2-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO4/c1-14-9(13)6-2-5(4-11)7(10)3-8(6)12/h2-4,12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDWAEAOFYHXTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1)C=O)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-5-formyl-2-hydroxybenzoate typically involves the bromination of methyl 2-hydroxybenzoate followed by formylation. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the bromination process. The formylation step can be achieved using formylating agents like formic acid or formyl chloride under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-5-formyl-2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, in the presence of a base or catalyst
Major Products Formed
Oxidation: 4-bromo-5-carboxy-2-hydroxybenzoate
Reduction: 4-bromo-5-hydroxymethyl-2-hydroxybenzoate
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 4-bromo-5-formyl-2-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-5-formyl-2-hydroxybenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, while the bromine atom can influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-2-hydroxybenzoate
- Methyl 2-bromo-5-hydroxybenzoate
- Methyl 4-bromo-5-fluoro-2-hydroxybenzoate
Uniqueness
Methyl 4-bromo-5-formyl-2-hydroxybenzoate is unique due to the presence of both a formyl group and a bromine atom on the benzene ring, which imparts distinct chemical properties and reactivity.
Biological Activity
Methyl 4-bromo-5-formyl-2-hydroxybenzoate, a compound with significant potential in medicinal chemistry, exhibits diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by:
- Chemical Formula : C9H7BrO4
- Molecular Weight : 249.05 g/mol
- Functional Groups :
- Formyl group (-CHO)
- Hydroxy group (-OH)
- Bromine atom (Br)
This unique combination of functional groups contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The formyl group can participate in hydrogen bonding, enhancing binding affinity to target sites. The bromine atom may influence the compound's reactivity and stability, making it a valuable candidate for drug development.
Antimicrobial Activity
Research indicates that this compound has notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 62.5 µg/mL |
| Staphylococcus aureus | 46.9 µg/mL |
| Pseudomonas aeruginosa | 93.7 µg/mL |
These findings suggest its potential use as an antibacterial agent in clinical settings .
Anticancer Properties
This compound has also been investigated for its anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including those derived from breast and lung cancers. The compound's mechanism in cancer cells involves the modulation of signaling pathways related to cell proliferation and survival .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the compound's effectiveness against a panel of bacterial pathogens. Results indicated that it inhibited bacterial growth significantly at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .
- Anticancer Activity Assessment : Another study focused on the cytotoxic effects of this compound on various cancer cell lines. The results showed a dose-dependent decrease in cell viability, highlighting its potential as a therapeutic agent against cancer .
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Methyl 4-bromo-2-hydroxybenzoate | Lacks formyl group | Antimicrobial properties |
| Methyl 3-bromo-5-formyl-4-hydroxybenzoate | Similar structure but different activity profile | Investigated for antimicrobial and anticancer properties |
| Methyl 4-bromo-5-fluoro-2-hydroxybenzoate | Fluorine substitution affects reactivity | Potentially different biological activities |
The presence of both the formyl group and bromine in this compound distinguishes it from these compounds, contributing to its unique biological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
